Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 351157-06-7
VCID: VC21467264
InChI: InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3
SMILES: CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Molecular Formula: C14H13Cl2NO2S
Molecular Weight: 330.2g/mol

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate

CAS No.: 351157-06-7

Cat. No.: VC21467264

Molecular Formula: C14H13Cl2NO2S

Molecular Weight: 330.2g/mol

* For research use only. Not for human or veterinary use.

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate - 351157-06-7

Specification

CAS No. 351157-06-7
Molecular Formula C14H13Cl2NO2S
Molecular Weight 330.2g/mol
IUPAC Name propan-2-yl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate
Standard InChI InChI=1S/C14H13Cl2NO2S/c1-7(2)19-14(18)12-9(6-20-13(12)17)8-3-4-10(15)11(16)5-8/h3-7H,17H2,1-2H3
Standard InChI Key OZGUZTBIKPOYQE-UHFFFAOYSA-N
SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N
Canonical SMILES CC(C)OC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)N

Introduction

Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. It is characterized by the presence of an isopropyl ester group, an amino group, and a dichlorophenyl substituent. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Synthesis Methods

The synthesis of Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. These steps may include:

  • Preparation of the Thiophene Ring: This involves forming the basic thiophene structure.

  • Introduction of the Amino and Dichlorophenyl Groups: This step is crucial for adding the functional groups that contribute to the compound's unique properties.

  • Esterification: The final step involves converting the carboxylic acid group into an isopropyl ester.

Anti-inflammatory Effects:

The compound has potential anti-inflammatory properties, as it may modulate inflammatory responses by interacting with specific molecular targets.

Cytotoxicity Studies:

While specific data on this compound's cytotoxicity is limited, related thiophene derivatives have shown anticancer activity, suggesting potential applications in cancer research.

Industrial Applications

This compound can serve as an intermediate in the synthesis of agrochemicals and other industrial products. Its unique chemical properties make it suitable for developing materials with specific functionalities.

Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
Isopropyl 2-amino-4-(2,4-dichlorophenyl)thiophene-3-carboxylateDichlorophenyl at 2,4 positionsAntimicrobial, anti-inflammatory
Isopropyl 2-amino-4-(3,4-dichlorophenyl)thiophene-3-carboxylateDichlorophenyl at 3,4 positionsPotential antimicrobial, anti-inflammatory
Isopropyl 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylateDimethoxyphenyl substituentLess documented biological activity

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